molecular formula C21H27IN2O2 B12416818 (S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide

Cat. No.: B12416818
M. Wt: 469.4 g/mol
InChI Key: AJQSDVGBERUTGX-NPKQNLLQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide is a complex organic compound with a unique structure It features a bicyclic azoniabicyclo[222]octane core, a methoxyquinoline moiety, and a trideuteriomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide involves multiple steps. The key steps include the formation of the azoniabicyclo[2.2.2]octane core, the introduction of the trideuteriomethyl group, and the coupling with the methoxyquinoline moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dichloromethane and methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-[(1S,2R,4S,5R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide
  • (S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methanol;iodide

Uniqueness

The uniqueness of (S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide lies in its trideuteriomethyl group, which can provide insights into isotope effects in chemical and biological systems. This feature distinguishes it from other similar compounds and enhances its utility in research applications.

Properties

Molecular Formula

C21H27IN2O2

Molecular Weight

469.4 g/mol

IUPAC Name

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide

InChI

InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14-,15-,20+,21-,23-;/m0./s1/i2D3;

InChI Key

AJQSDVGBERUTGX-NPKQNLLQSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N@@+]12CC[C@@H](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-]

Canonical SMILES

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.